molecular formula C12H24OSn B14223240 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one CAS No. 820250-60-0

3-[1-(Trimethylstannyl)ethenyl]heptan-2-one

Cat. No.: B14223240
CAS No.: 820250-60-0
M. Wt: 303.03 g/mol
InChI Key: LNYVXQOFIGUHEM-UHFFFAOYSA-N
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Description

3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is an organotin compound with the molecular formula C12H24OSn. This compound is characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to a heptan-2-one backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one typically involves the reaction of 1,2-heptadiene with (1-ethoxyvinyl)trimethylstannane. The reaction proceeds under specific conditions to yield the desired product . The general synthetic route can be summarized as follows:

    Starting Materials: 1,2-Heptadiene and (1-ethoxyvinyl)trimethylstannane.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a transition metal complex, under controlled temperature and pressure conditions.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. These methods typically involve large-scale reactions with optimized conditions to maximize yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Trimethylstannyl)ethenyl]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler organotin species.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

3-[1-(Trimethylstannyl)ethenyl]heptan-2-one has several applications in scientific research:

    Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in drug development.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one involves its interaction with molecular targets through its organotin moiety. The trimethylstannyl group can form bonds with various substrates, facilitating catalytic processes or chemical transformations. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, synthesis, or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-4-trimethylstannyl-4-penten-2-one
  • 2-Heptanone, 3-[1-(trimethylstannyl)ethenyl]

Comparison

Compared to similar compounds, 3-[1-(Trimethylstannyl)ethenyl]heptan-2-one is unique due to its specific structural arrangement and the presence of the trimethylstannyl group. This uniqueness imparts distinct reactivity and properties, making it valuable in specialized applications. For instance, its ability to participate in selective substitution reactions sets it apart from other organotin compounds.

Properties

CAS No.

820250-60-0

Molecular Formula

C12H24OSn

Molecular Weight

303.03 g/mol

IUPAC Name

3-(1-trimethylstannylethenyl)heptan-2-one

InChI

InChI=1S/C9H15O.3CH3.Sn/c1-4-6-7-9(5-2)8(3)10;;;;/h9H,2,4,6-7H2,1,3H3;3*1H3;

InChI Key

LNYVXQOFIGUHEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C)C(=C)[Sn](C)(C)C

Origin of Product

United States

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